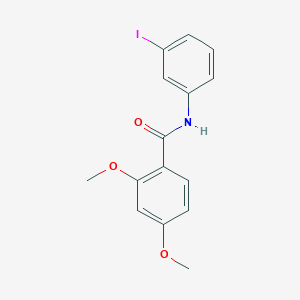![molecular formula C19H17FN2OS B298004 2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298004.png)
2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EF24 and is a synthetic curcumin analog. EF24 has been found to possess several biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties.
Scientific Research Applications
EF24 has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammatory disorders. EF24 has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to enhance the efficacy of chemotherapy drugs. EF24 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EF24 has been found to possess neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
EF24 exerts its biological activities by modulating various signaling pathways in cells. EF24 has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant genes. EF24 has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation. In addition, EF24 has been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
EF24 has been found to possess several biochemical and physiological effects. EF24 has been found to increase the expression of antioxidant genes and reduce oxidative stress. EF24 has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EF24 has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth.
Advantages and Limitations for Lab Experiments
EF24 has several advantages for lab experiments. EF24 is relatively easy to synthesize and can be obtained in large quantities. EF24 is also stable and can be stored for extended periods without degradation. However, EF24 has some limitations for lab experiments. EF24 is insoluble in water, which makes it difficult to administer in vivo. In addition, EF24 has low bioavailability, which limits its efficacy in vivo.
Future Directions
EF24 has several potential future directions for scientific research. EF24 can be further studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EF24 can also be further studied for its potential applications in the treatment of inflammatory disorders such as arthritis. In addition, EF24 can be further studied for its potential applications in combination therapy with chemotherapy drugs for the treatment of cancer.
Synthesis Methods
EF24 can be synthesized by reacting ethyl 4-aminobenzoate with 4-fluorobenzaldehyde in the presence of sodium methoxide. The resulting intermediate is then reacted with 2-mercaptoacetamide to form EF24. The synthesis of EF24 is relatively simple and can be carried out using standard laboratory equipment.
properties
Product Name |
2-[(4-Ethylphenyl)imino]-5-(4-fluorobenzylidene)-3-methyl-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C19H17FN2OS |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(5E)-2-(4-ethylphenyl)imino-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H17FN2OS/c1-3-13-6-10-16(11-7-13)21-19-22(2)18(23)17(24-19)12-14-4-8-15(20)9-5-14/h4-12H,3H2,1-2H3/b17-12+,21-19? |
InChI Key |
JFQMFQZKSTXVSI-VZTGFIPTSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=C(C=C3)F)/S2)C |
SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297921.png)
![methyl 4-{[(2E,5E)-5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297923.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[(2,4,6-trimethylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297925.png)
![methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)
![methyl 4-{[(2E,5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297928.png)


![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297937.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B297939.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide](/img/structure/B297940.png)
![Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297947.png)
![2-(3,4-dimethylphenyl)-9-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297949.png)